1-benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-Benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that features a unique structure combining a benzyl group, an indene moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidinone Ring Formation: The pyrrolidinone ring is often formed via a cyclization reaction involving an amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the indene and pyrrolidinone intermediates with a benzyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 1-benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.
Comparison with Similar Compounds
1-Benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea: can be compared to other compounds with similar structural motifs, such as:
Uniqueness: The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
1-benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-12-18(23-21(26)22-13-15-6-2-1-3-7-15)14-24(20)19-10-16-8-4-5-9-17(16)11-19/h1-9,18-19H,10-14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKRUXWVVCRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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